molecular formula C20H21N3O B2434500 N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide CAS No. 476281-09-1

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B2434500
CAS No.: 476281-09-1
M. Wt: 319.408
InChI Key: YLBXGWCVGWTZEJ-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)phenyl]cyclohexanecarboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of neurodegenerative disorders. Its core structure incorporates a benzimidazole scaffold, a privileged motif in drug discovery known for its ability to interact with diverse biological targets. This compound is structurally related to a class of investigated 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitors. 17β-HSD10 is a mitochondrial enzyme recognized for its binding to amyloid-beta (Aβ) peptide, a key pathogenic peptide in Alzheimer's disease (AD). The interaction between 17β-HSD10 and Aβ is implicated in the transmission of neurotoxicity, and the enzyme's overexpression is observed in the brains of AD patients. Inhibiting 17β-HSD10 has emerged as a viable therapeutic strategy, as it can restore disrupted homeostasis of neuroprotective steroids and alleviate AD-related symptoms, as demonstrated in mouse models. Related compounds with the 2-phenyl-1H-benzo[d]imidazole core have shown promising efficacy in alleviating cognitive impairment in preclinical models. The design of this compound is supported by rational drug discovery approaches. Analysis of co-crystal complexes and binding modes of similar inhibitors suggests that the 2-phenyl-1H-benzo[d]imidazole moiety occupies the enzyme's active site, with potential for hydrophobic interactions and hydrogen bonding with key amino acid residues. The cyclohexanecarboxamide substituent is intended to exploit a adjacent hydrophobic cavity within the enzyme's structure, which could enhance binding affinity and selectivity. This compound is intended for research applications only, including in vitro binding assays, enzymatic inhibition studies, mechanism of action investigations, and early-stage preclinical profiling in relevant models of disease. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate care and in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-20(14-8-2-1-3-9-14)23-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22-19/h4-7,10-14H,1-3,8-9H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBXGWCVGWTZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The benzimidazole core can be synthesized through various methods, including:

Chemical Reactions Analysis

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Antidiabetic Potential

The activation of glucokinase by this compound suggests its potential utility in managing type 2 diabetes. By lowering blood glucose levels through enhanced glycolysis, it may serve as a novel therapeutic agent for diabetic patients.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide may share these properties, warranting further investigation into its anticancer efficacy .

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. The structural characteristics of this compound could enhance its effectiveness in combating infections, making it a candidate for further studies in antimicrobial therapy .

Case Study 1: Anticancer Activity Evaluation

A study focused on the synthesis and biological evaluation of benzimidazole derivatives demonstrated that compounds similar to this compound exhibited potent anticancer effects against HCT116 cell lines. The findings indicated that certain derivatives had IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, suggesting a promising avenue for cancer treatment .

Case Study 2: Antimicrobial Screening

Research assessing the antimicrobial activity of synthesized benzimidazole derivatives revealed significant efficacy against various microbial strains. Compounds with structural similarities to this compound showed minimum inhibitory concentrations (MICs) that indicate strong potential as antimicrobial agents .

Summary Table of Applications

ApplicationMechanism/ActionReference
AntidiabeticActivates human glucokinase
AnticancerCytotoxic effects on cancer cells
AntimicrobialEffective against bacterial/fungal strains

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide can be compared with other benzimidazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the range of its biological activities.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety , which is a fused heterocyclic structure comprising a benzene ring and an imidazole ring. This structural characteristic contributes to its biological activity, as benzimidazole derivatives are known for their broad spectrum of effects, including antimicrobial , anticancer , antiviral , antiparasitic , antihypertensive , and anti-inflammatory properties.

Target Enzyme: Human Glucokinase (GK)

This compound acts primarily as an allosteric activator of human glucokinase (GK). The activation of GK enhances the conversion of glucose to glucose-6-phosphate, thereby increasing the rate of glycolysis. This mechanism is particularly relevant for managing blood glucose levels, making the compound a candidate for the treatment of type 2 diabetes.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Recent studies have indicated that benzimidazole derivatives can induce cytotoxic effects in cancer cell lines, including those resistant to imatinib (K562R cells). The compound triggers apoptosis through caspase activation and alters gene expression related to apoptosis pathways .
  • Antimicrobial Properties : Benzimidazole derivatives have shown promise in combating various pathogens, suggesting potential applications in treating infectious diseases.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in K562S and K562R cell lines
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways
Glucose MetabolismActivates glucokinase, enhancing glucose uptake

Case Study: Anticancer Efficacy

In a study examining the effects of various benzimidazole derivatives on chronic myeloid leukemia (CML) cells, this compound was found to significantly reduce cell viability in both sensitive (K562S) and resistant (K562R) cell lines. The study utilized MTT assays for cytotoxicity evaluation and flow cytometry for apoptosis assessment, revealing that the compound effectively activates caspases 3 and 7, leading to increased apoptosis rates .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-[2-(1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide, and what reaction conditions are critical for optimal yield?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
  • Step 2: Coupling the benzimidazole intermediate with a cyclohexanecarboxamide moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF.
  • Critical Conditions: Maintain inert atmosphere (N₂/Ar), reflux temperatures (80–100°C), and stoichiometric control to minimize side reactions. Purification via recrystallization (methanol/water) or column chromatography is essential for high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

  • ¹H NMR: Look for aromatic protons (δ 7.0–8.5 ppm), cyclohexyl protons (δ 1.2–2.5 ppm), and amide NH (δ ~10 ppm, broad).
  • IR: Strong absorption bands at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1600 cm⁻¹ (benzimidazole C=N).
  • Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ consistent with the molecular formula (C₂₀H₂₀N₃O). Validate fragmentation patterns to confirm structural integrity .

Q. How can researchers ensure the purity of synthesized batches, and what analytical tools are recommended for quality control?

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane).
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).
  • Melting Point Analysis: Compare observed melting points with literature values (±2°C tolerance) .

Advanced Research Questions

Q. What crystallographic strategies are employed to resolve the three-dimensional structure of this compound, and how do refinement protocols address data discrepancies?

  • Single-Crystal X-Ray Diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., methanol/chloroform). Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks.
  • Data Contradictions: Address twinning or disorder by applying restraints (e.g., DFIX, SIMU) and validating against Fourier difference maps. Cross-validate with independent software (e.g., OLEX2) .

Q. How can density functional theory (DFT) calculations predict the compound’s vibrational and electronic properties, and what basis sets are optimal?

  • DFT Workflow: Optimize geometry using B3LYP/6-31G(d,p), then calculate vibrational frequencies (IR) and HOMO-LUMO gaps. Compare experimental IR peaks with scaled theoretical values (scaling factor ~0.96).
  • Key Findings: Benzimidazole rings dominate π-π interactions, while the cyclohexyl group contributes to lipophilicity. Charge transfer is observed between the amide and benzimidazole moieties .

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound in pharmacological studies?

  • Derivative Synthesis: Modify substituents on the benzimidazole (e.g., electron-withdrawing groups) or cyclohexane (e.g., halogenation) to assess bioactivity changes.
  • Biological Assays: Test anti-inflammatory activity via COX-2 inhibition assays or cytokine profiling. Correlate logP values (HPLC-derived) with membrane permeability .

Q. How should researchers address discrepancies in biological activity data across different experimental models?

  • Model Validation: Compare in vitro (e.g., cell lines) and in vivo (e.g., rodent) results. Control for metabolic stability (e.g., liver microsome assays).
  • Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent effects, protein binding) .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of fine particles.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Q. How can researchers optimize storage conditions to ensure long-term stability?

  • Temperature: Store at –20°C in airtight, light-resistant containers.
  • Solubility: Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw degradation .

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